2,4-Dibromo-5-fluoropyridine chemical properties
2,4-Dibromo-5-fluoropyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dibromo-5-fluoropyridine
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2,4-Dibromo-5-fluoropyridine has emerged as a versatile and valuable intermediate. Its unique arrangement of two distinct bromine atoms and a fluorine atom on an electron-deficient pyridine core provides a platform for complex molecular engineering. The differential reactivity of these halogen substituents allows for sequential and site-selective functionalization, enabling the construction of intricate molecular architectures that would be challenging to access through other means.
This guide offers a comprehensive exploration of the chemical properties, spectroscopic profile, and reactivity of 2,4-Dibromo-5-fluoropyridine. We will delve into the causality behind its reaction selectivity in key synthetic transformations, provide field-proven insights into its application, and present detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique synthetic potential of this important chemical scaffold.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. The physical characteristics and spectroscopic signature of 2,4-Dibromo-5-fluoropyridine define its handling, purification, and analytical verification.
Physicochemical Properties
The key physicochemical data for 2,4-Dibromo-5-fluoropyridine are summarized below. It is important to note that while data for this specific isomer is available, it is less common than related compounds like 2-bromo-5-fluoropyridine. The properties of analogous structures are often used as a preliminary guide.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Br₂FN | [1] |
| Molecular Weight | 254.88 g/mol | Calculated |
| CAS Number | 1256805-06-7 | [1] |
| Appearance | Typically a solid at room temperature | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Inferred |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 2,4-Dibromo-5-fluoropyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is the primary tool for structural confirmation. For 2,4-Dibromo-5-fluoropyridine, two distinct signals are expected in the aromatic region, corresponding to the protons at the C3 and C6 positions. The proton at C6 will likely appear as a doublet due to coupling with the fluorine atom, while the C3 proton will appear as a singlet or a small doublet depending on the coupling constant with the C6 proton. Spectroscopic data for this compound is available for reference.[1]
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¹³C NMR : The carbon spectrum will show five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling will be observable for C5 and adjacent carbons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to C-Br stretching (typically in the 600-500 cm⁻¹ region) and C-F stretching (around 1300-1100 cm⁻¹).[2]
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Mass Spectrometry (MS) : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Reactivity and Regioselectivity: A Tale of Two Bromines
The synthetic utility of 2,4-Dibromo-5-fluoropyridine lies in the differential reactivity of its three halogen substituents. The electronic nature of the pyridine ring, combined with the positions of the halogens, dictates a predictable and exploitable regioselectivity in cross-coupling and substitution reactions. The nitrogen atom and the fluorine atom act as electron-withdrawing groups, rendering the C2 and C4 positions highly electrophilic.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation, and 2,4-Dibromo-5-fluoropyridine is an excellent substrate for these transformations.[3] The key to its utility is the ability to selectively react one bromine atom while leaving the other intact for subsequent functionalization.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[4][5] For 2,4-Dibromo-5-fluoropyridine, the reaction demonstrates high regioselectivity, with the initial coupling occurring preferentially at the C2 position.[6]
Causality of C2 Selectivity : The higher reactivity of the C2-Br bond in Suzuki couplings is attributed to the greater ease of oxidative addition of the palladium(0) catalyst at this position. The proximity to the ring nitrogen atom facilitates the coordination of palladium, lowering the activation energy for the insertion of the catalyst into the C-Br bond compared to the C4 position.[6] This allows for the synthesis of 4-bromo-2-aryl-5-fluoropyridines, which are valuable intermediates for further elaboration.[6]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
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To a reaction vessel under an inert atmosphere (N₂ or Ar), add 2,4-Dibromo-5-fluoropyridine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.[4]
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Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-aryl-5-fluoropyridine product.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[7][8] When applied to dihalopyridines, this reaction can exhibit different regioselectivity compared to the Suzuki coupling. While studies on 2,4-Dibromo-5-fluoropyridine itself are not widely published, data from analogous systems like 2-fluoro-4-iodopyridine suggest that Buchwald-Hartwig amination can be directed to the C4 position.[9]
Causality of C4 Selectivity : The preference for C4 amination in certain dihalopyridine systems is often governed by the specific ligand and base combination used.[9] Sterically hindered phosphine ligands, which are hallmarks of modern Buchwald-Hartwig catalysis, can favor oxidative addition at the more accessible C4 position.[10] This complementary selectivity makes 2,4-dihalopyridine scaffolds exceptionally powerful, as both C2 and C4 positions can be addressed by choosing the appropriate cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the three electronegative halogen substituents, makes 2,4-Dibromo-5-fluoropyridine a substrate for Nucleophilic Aromatic Substitution (SNAr).[11][12] In SNAr reactions on polyhalogenated heteroaromatics, the regioselectivity is determined by two factors: the activation of the ring position by electron-withdrawing groups and the leaving group ability of the halogen.
Reactivity Principles :
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Positional Activation : The C2 and C4 positions are electronically activated for nucleophilic attack due to their ortho and para relationship to the ring nitrogen.
-
Leaving Group Ability : In SNAr on electron-deficient rings, fluoride is often a better leaving group than bromide because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex.[13][14]
Therefore, under thermal SNAr conditions with strong nucleophiles (e.g., alkoxides, thiolates, or amines), substitution of the fluorine atom at C5 is a plausible pathway, although displacement of the bromine atoms, particularly at the highly activated C2 and C4 positions, can also occur. The precise outcome often depends on the nucleophile and reaction conditions.[11]
Applications in Research and Development
The unique reactivity of 2,4-Dibromo-5-fluoropyridine makes it a valuable precursor in several areas of chemical research.
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Drug Discovery : As a trifunctionalized building block, it is used in the synthesis of complex molecules for screening libraries. The pyridine core is a common motif in many biologically active compounds, and the ability to selectively introduce different functionalities at the C2, C4, and C5 positions allows for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets such as kinases or receptors.[15][16]
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Materials Science : Fluorinated and brominated aromatic compounds are important in the development of advanced materials. They can be used to synthesize specialty polymers with enhanced thermal stability and flame retardant properties.[2] Furthermore, substituted pyridines are integral components in the design of organic light-emitting diodes (OLEDs), where they can serve as building blocks for host materials or emissive dopants.[13]
Safety and Handling
As with all halogenated organic compounds, 2,4-Dibromo-5-fluoropyridine should be handled with appropriate safety precautions.
-
Hazards : Based on data for analogous compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17][18] Inhalation of dust or vapors should be avoided.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.[19] Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[20] Keep the container tightly sealed.
Conclusion
2,4-Dibromo-5-fluoropyridine is a strategically important synthetic intermediate that offers a wealth of opportunities for the construction of complex molecular targets. Its key attribute is the predictable and complementary regioselectivity of its bromine substituents in palladium-catalyzed cross-coupling reactions, with Suzuki couplings favoring the C2 position and Buchwald-Hartwig aminations potentially targeting the C4 position under specific conditions. This, combined with the potential for nucleophilic aromatic substitution, provides chemists with a powerful and versatile tool. A thorough understanding of the electronic and steric factors governing its reactivity is essential for unlocking its full synthetic potential in the fields of medicinal chemistry, agrochemistry, and materials science.
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